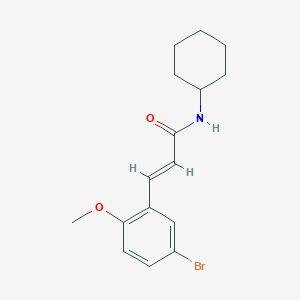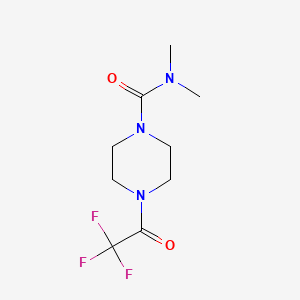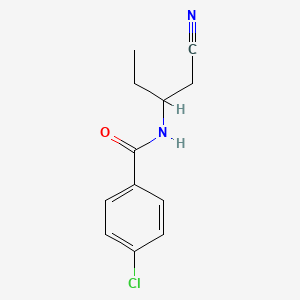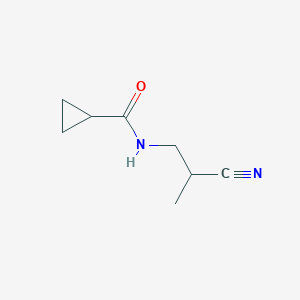
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, also known as Br-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Br-MPA is a small molecule that is used to modulate the activity of ion channels, which are critical for cellular communication and signaling.
作用機序
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide modulates the activity of ion channels by binding to a specific site on the channel protein. This binding alters the conformation of the channel, leading to changes in ion permeability and cellular signaling. The exact mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been shown to have several biochemical and physiological effects, including changes in calcium signaling, neuronal excitability, and smooth muscle contraction. It has also been shown to have anti-proliferative effects on cancer cells and to reduce pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of cellular signaling pathways. However, one limitation is that 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels or cellular processes, which could complicate data interpretation.
将来の方向性
There are several future directions for research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide, including the development of more specific and potent analogs, investigation of its therapeutic potential in various diseases, and exploration of its effects on other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide on ion channels and to identify potential side effects or limitations of its use in lab experiments.
In conclusion, 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide could lead to new insights into cellular signaling pathways and potential therapeutic applications in various diseases.
合成法
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with cyclohexylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and identity of the product are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of several ion channels, including TRPC5 and TRPC6, which are involved in calcium signaling and neuronal excitability. 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has also been shown to have potential therapeutic applications in diseases such as chronic pain, hypertension, and cancer.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYMUHTXGORIO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)




![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)
